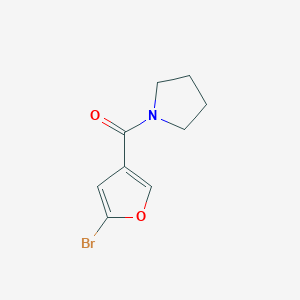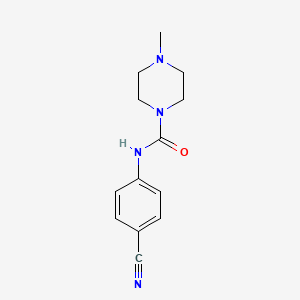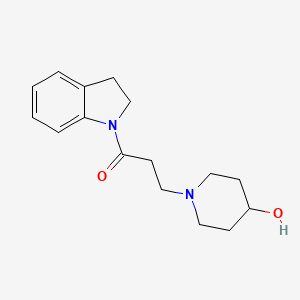
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family and has been shown to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of certain enzymes and to modulate the expression of various genes involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-tumor properties, which may be useful in the treatment of various types of cancer. Finally, this compound has been shown to have anti-oxidant properties, which may be useful in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which may be useful in a variety of experimental settings. Additionally, this compound is relatively easy to synthesize and purify, which makes it an attractive compound for use in lab experiments.
One limitation of using 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some experimental settings, which may limit its usefulness in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one. One potential direction is to further explore the mechanism of action of this compound, in order to better understand how it exerts its effects on the body. Additionally, further research is needed to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future research could explore the potential use of this compound in combination with other compounds, in order to enhance its effectiveness and reduce potential toxicity.
Conclusion:
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in lab experiments, the potential applications of this compound make it an attractive target for further research. Future research could explore the mechanism of action of this compound, as well as its potential applications in the treatment of neurological disorders and in combination with other compounds.
Synthesemethoden
The synthesis method for 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one involves the reaction of 2-methyl-4,5-dihydropyridazin-3-one with 2,3-dihydroindole-1-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and results in the formation of the desired compound. The purity and yield of the compound can be optimized through careful selection of reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYIBHKEFQUULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)




![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)






![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)